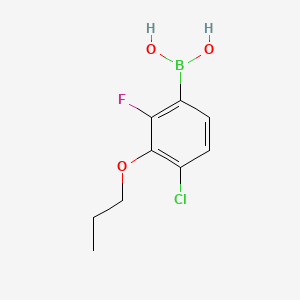

4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Übersicht

Beschreibung

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BClFO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a chloro, fluoro, and propoxy substituent on the phenyl ring, making it a versatile reagent in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid typically involves the following steps:

Halogenation: The starting material, 4-chloro-2-fluoro-3-propoxybenzene, is subjected to halogenation to introduce the boronic acid group. This can be achieved using a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride.

Borylation: The halogenated intermediate is then treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluoro-3-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation reactions.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-fluoro-3-propoxyphenylboronic acid has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals.

Biological Studies: Used in the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The key steps in the mechanism include:

Transmetalation: The boronic acid group transfers its organic group to the palladium catalyst.

Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium catalyst, forming a palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-fluoro-3-propoxyphenylboronic acid can be compared with other similar boronic acids, such as:

4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a propoxy group.

4-Chloro-2-fluoro-3-ethoxyphenylboronic acid: Similar structure but with an ethoxy group instead of a propoxy group.

4-Chloro-2-fluoro-3-butoxyphenylboronic acid: Similar structure but with a butoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo.

Biologische Aktivität

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is an organoboron compound that has garnered attention in various fields of organic synthesis and medicinal chemistry. Its unique structural features, including a boronate group and halogenated aromatic ring, suggest potential biological activities, particularly in drug design and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a boronic acid functional group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms as well as a propoxy group. The presence of these substituents enhances its reactivity and stability, making it a valuable reagent in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

The mechanism of action for this compound primarily involves its role as a reagent in cross-coupling reactions. During the Suzuki-Miyaura coupling, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The electronic properties influenced by the electron-withdrawing substituents (chlorine and fluorine) increase its electrophilicity, enhancing its reactivity compared to other boronic acids.

Biological Activity

While specific biological activities for this compound have not been extensively documented, boronic acids are known for their interactions with biological molecules. They have been explored for their potential therapeutic applications, particularly in targeting cancer cells by inhibiting specific enzymes such as serine proteases . The unique structure of this compound may allow it to engage in specific interactions with biomolecules, although detailed studies are necessary to elucidate its biological properties.

Potential Applications

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors due to their ability to form reversible covalent bonds with diol-containing enzymes. This property could be explored further for therapeutic applications.

- Drug Development : The compound's reactivity makes it a candidate for incorporation into drug scaffolds, potentially leading to new therapeutic agents.

- Material Science : Beyond biological applications, this compound may find use in material science as a precursor for boron-containing polymers or as ligands in coordination chemistry.

Case Studies and Research Findings

Several studies have investigated the properties and applications of related boronic acids:

- Study on Enzyme Inhibition : Research has shown that similar boronic acids exhibit inhibitory effects on serine proteases by mimicking the natural substrates that bind to these enzymes. This suggests that this compound may share similar properties.

- Cross-Coupling Efficiency : Comparative studies indicate that compounds with electron-withdrawing groups like chlorine and fluorine demonstrate higher efficiency in cross-coupling reactions than their unsubstituted counterparts. This reinforces the potential effectiveness of this compound in synthetic applications .

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences among several related compounds:

| Compound Name | Structural Features | Notable Uses |

|---|---|---|

| Phenylboronic Acid | Basic phenyl structure without additional substituents | General reagent in organic synthesis |

| 4-Fluorophenylboronic Acid | Fluorine substitution at para position | Used in drug development |

| 4-Chlorophenylboronic Acid | Chlorine substitution at para position | Catalytic applications |

| 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid | Hydroxyl group enhances interaction with biological targets | Enzyme inhibition studies |

Eigenschaften

IUPAC Name |

(4-chloro-2-fluoro-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-5-15-9-7(11)4-3-6(8(9)12)10(13)14/h3-4,13-14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLWBLBYLHJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681657 | |

| Record name | (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-23-2 | |

| Record name | Boronic acid, B-(4-chloro-2-fluoro-3-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.